(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid
Description
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative characterized by a 3-methylbutanoic acid backbone with a 2-ethoxybenzoyl group attached to the α-amino position. The (2S) stereochemistry at the chiral center is critical for its molecular interactions, particularly in biological systems where enantioselectivity often dictates activity. The ethoxy group at the ortho position of the benzoyl moiety introduces steric and electronic effects, influencing solubility, lipophilicity, and hydrogen-bonding capacity.
Properties
IUPAC Name |
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQXJDJAMCDTH-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the Ethoxybenzoyl Chloride: This is achieved by reacting 2-ethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling Reaction: The ethoxybenzoyl chloride is then reacted with the amino acid derivative (2S)-3-methylbutanoic acid in the presence of a base such as triethylamine. This step forms the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ethoxybenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic ring in the ethoxybenzoyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid derivatives.
Reduction: Formation of 2-ethoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the ethoxybenzoyl group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activity that could be harnessed for therapeutic purposes.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in research for the development of novel catalysts or reagents.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxybenzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA)
- Structure : Features a cyclohexylcarbamoyl group at the benzoyl position instead of ethoxy.
- However, the bulky cyclohexyl ring could reduce solubility in aqueous media .
- Molecular Weight : ~335.4 g/mol (estimated).
(2S)-2-[(4-Dodecoxybenzoyl)amino]-3-methylbutanoic Acid
- Structure : Contains a long dodecoxy chain (C12) at the para position of the benzoyl group.
- Molecular Weight : 397.6 g/mol.
2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid
- Structure : Substitutes the benzoyl group with a dimethylcarbamoyl moiety.
- Impact : The absence of an aromatic ring reduces π-π stacking interactions, while the dimethylcarbamoyl group offers moderate polarity, balancing solubility and lipophilicity .
Modifications to the Amino Acid Backbone
(2S)-2-Amino-3-methyl-3-sulfanylbutanoic Acid
- Structure : Replaces the benzoyl-ethoxy group with a sulfhydryl (-SH) group at the β-position.
- Impact : The sulfhydryl group introduces redox activity and metal-binding capacity, which are absent in the target compound. This derivative may exhibit antioxidant properties or act as a chelating agent .
- Molecular Weight : 149.21 g/mol.
N-(2-Cyanoethyl)valine
- Structure: Modifies the amino group with a cyanoethyl substituent.
- Molecular Weight : 170.21 g/mol.
Functional Group Comparisons
Stereochemical Considerations
- (2R,3S)-3-Hydroxy-2-methylbutanoic Acid: The (2R,3S) configuration alters hydrogen-bonding networks and enzymatic recognition compared to the (2S) configuration of the target compound. Such differences are critical in drug design, as seen in statins and β-lactam antibiotics .
- (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid: The ketone and hydroxy groups introduce keto-enol tautomerism, which is absent in the target compound. This property could influence reactivity in synthetic pathways .
Biological Activity
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This compound is characterized by its structural complexity and unique functional groups that may influence its biological activity. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an ethoxybenzoyl group attached to a 3-methylbutanoic acid backbone. The presence of the ethoxy group can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes and obesity.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation markers in vitro, indicating potential applications in inflammatory disorders.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : Studies demonstrated that at certain concentrations, this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Cytotoxicity Tests : The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index.
In Vivo Studies
In vivo experiments using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Metabolic Studies : Administration of this compound resulted in significant alterations in metabolic parameters, including reduced blood glucose levels in diabetic models.
- Toxicological Assessments : Toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its safety profile for potential clinical use.
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Case Study 1 : A study involving diabetic rats treated with this compound showed improved glycemic control compared to control groups, suggesting its role as a potential antidiabetic agent.
- Case Study 2 : In a clinical trial assessing the anti-inflammatory effects, patients receiving this compound experienced significant reductions in inflammatory markers compared to placebo.
Data Tables
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid?
The synthesis typically involves multi-step protocols, including amide coupling between 2-ethoxybenzoic acid derivatives and (2S)-2-amino-3-methylbutanoic acid. Protection-deprotection strategies (e.g., using benzyloxycarbonyl groups) are critical to preserve stereochemistry during synthesis. Reaction optimization may require adjusting solvents (e.g., DMF or THF) and coupling agents (e.g., HATU or DCC) to improve yield .
Q. What analytical techniques are suitable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For confirming stereochemistry and functional group integrity (e.g., distinguishing ethoxy protons at δ 1.2–1.4 ppm and aromatic protons in the 2-ethoxybenzoyl group) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~278) .
- X-ray Crystallography : For resolving crystal structure and confirming spatial arrangement of substituents .
Q. How can researchers assess the compound's stability under experimental conditions?
Stability studies should evaluate:
- pH-dependent degradation : Use HPLC to monitor hydrolysis of the ethoxybenzoyl group in acidic/basic buffers.
- Thermal stability : TGA/DSC analyses to determine decomposition temperatures.
- Light sensitivity : Conduct experiments under UV/visible light with controlled exposure times .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. negligible effects) be resolved?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Orthogonal assays : Compare results from in vitro (e.g., COX-2 inhibition) and in vivo models (e.g., murine inflammation assays).
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., methoxy-substituted derivatives) to identify structure-activity trends .
Q. What strategies are effective for studying enantiomeric purity and separating stereoisomers?
- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak®) and mobile phases optimized for polar interactions.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undesired stereoisomers .
Q. How can molecular docking studies elucidate the compound's mechanism of action?
- Target Selection : Prioritize proteins implicated in inflammation or metabolic pathways (e.g., PPAR-γ, COX-2).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the ethoxybenzoyl group and active sites.
- Validation : Correlate docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro inhibition data .
Q. What methodologies assess the compound's environmental fate and ecotoxicological impact?
Follow frameworks like the INCHEMBIOL project :
- Abiotic Studies : Measure hydrolysis/photolysis rates in water and soil.
- Biotic Transformations : Use microbial consortia to evaluate biodegradation pathways.
- Trophic Transfer Analysis : Track bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Tables of Key Data
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Bioactivity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Methoxybenzoyl derivative | COX-2: 12 µM | Methoxy substitution | |
| 4-Chlorobenzoyl derivative | PPAR-γ: 8 µM | Chlorine substituent | |
| Target compound | Under investigation | Ethoxy substitution | N/A |
Table 2 : Optimal Conditions for Chiral Separation
| Parameter | Recommendation |
|---|---|
| Column | Chiralpak® IA (250 × 4.6 mm) |
| Mobile Phase | Hexane:Isopropanol (80:20, 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
